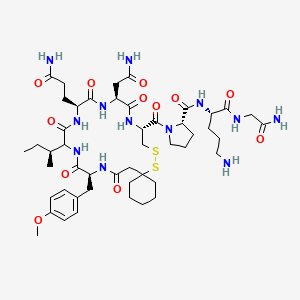
(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mpomeovt is a cyclic peptide.
生物活性
(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin, commonly referred to as OVT, is a synthetic analog of oxytocin that functions primarily as an oxytocin receptor antagonist . This compound has garnered attention for its potential applications in neuroscience and behavioral studies, particularly regarding its influence on social behaviors and reproductive functions.
- Molecular Formula : C₄₈H₇₄N₁₂O₁₂S₂
- Molecular Weight : 1075.304 g/mol
- CAS Number : 77327-45-8
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 1537.6 ± 65.0 °C at 760 mmHg
As an oxytocin receptor antagonist, this compound binds to the oxytocin receptors (OTRs), inhibiting the natural effects of oxytocin. This blockade can modulate various physiological responses and behavioral outcomes associated with oxytocin signaling.
Effects on Sexual Behavior
Research has demonstrated that OVT can significantly influence sexual behaviors in male rats. A study showed that microinjections of OVT into the medial preoptic area (MPOA) inhibited copulation behaviors in sexually experienced males, suggesting that oxytocin activity in this region facilitates sexual performance . Conversely, administration of oxytocin enhanced copulatory behaviors, indicating a complex role of this neuropeptide in regulating sexual functions.
Social Behavior Modulation
In a broader context, OVT has been implicated in modulating social interactions. Studies involving genetically engineered mice have shown that oxytocin analogs can alleviate social impairments reminiscent of autism spectrum disorders. These findings suggest that antagonists like OVT may provide insights into therapeutic strategies for social dysfunctions .
Neurological Implications
The application of OVT extends to neurological research, particularly in understanding conditions such as anxiety and depression. The compound's ability to inhibit oxytocin signaling can help elucidate the neurobiological underpinnings of these disorders. For instance, research indicates that OVT may reduce anxiety-like behaviors in animal models by blocking the anxiolytic effects typically mediated by oxytocin .
Case Studies and Experimental Evidence
- Study on Male Sexual Behavior :
-
Social Behavior in Mice :
- Objective : Investigate the effects of oxytocin analogs on social behaviors.
- Method : Genetically modified mice were treated with various oxytocin analogs.
- Results : Certain analogs improved social interactions compared to untreated controls, highlighting the potential for therapeutic applications .
Summary Table of Biological Effects
| Biological Activity | Effect of this compound |
|---|---|
| Sexual Behavior | Inhibition of copulatory efficiency |
| Social Interaction | Modulation of social impairments |
| Anxiety and Depression | Potential reduction in anxiety-like behaviors |
属性
CAS 编号 |
77327-45-8 |
|---|---|
分子式 |
C48H74N12O12S2 |
分子量 |
1075.3 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H74N12O12S2/c1-4-27(2)40-46(70)56-31(16-17-36(50)61)42(66)57-33(23-37(51)62)43(67)58-34(47(71)60-21-9-11-35(60)45(69)55-30(10-8-20-49)41(65)53-25-38(52)63)26-73-74-48(18-6-5-7-19-48)24-39(64)54-32(44(68)59-40)22-28-12-14-29(72-3)15-13-28/h12-15,27,30-35,40H,4-11,16-26,49H2,1-3H3,(H2,50,61)(H2,51,62)(H2,52,63)(H,53,65)(H,54,64)(H,55,69)(H,56,70)(H,57,66)(H,58,67)(H,59,68)/t27-,30-,31-,32-,33-,34-,35-,40?/m0/s1 |
InChI 键 |
ZWVZXPFUQHTUKV-DCFRFDPNSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
手性 SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCCCC2)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
同义词 |
(d(CH2)5,Tyr(Me)2,Orn8)vasotocin 1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)-2-tyr(OMe)-8-Orn-oxytocin 1-deamino-2-O-methyl-tyrosyl-8-ornithine-1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)oxytocin d(CH2)5Tyr(Me)-8-Orn-vasotocin dET2Tyr(Me)-OVT MPOMeOVT oxytocin, 1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-O-methyltyrosyl(2)-ornithine(8)- oxytocin, 1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)-1-deamino-2-O-methyl-tyrosyl-8-ornithine- oxytocin, 1beta-Mpa(beta-(CH2)5)(1)-Me(Tyr)(2)-Orn(8)- oxytocin,1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-Tyr(OMe)(2)-Orn(8)- vasotocin, 1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-Tyr(OM3)(2)-Orn(8)- vasotocin, d(CH2)5-2-O-methytyrosine-8-ornithine- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















